![molecular formula C23H31N5O2 B2936550 Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate CAS No. 843616-47-7](/img/structure/B2936550.png)
Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate, also known as XAV-939, is a small molecule inhibitor that targets the Wnt signaling pathway. This pathway plays a crucial role in embryonic development, tissue homeostasis, and cancer progression. In recent years, XAV-939 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties through Kynurenine Pathway Modulation
Research has identified the kynurenine pathway as a critical metabolic route in the central nervous system, involving neuroactive intermediates like kynurenic acid and quinolinic acid. Kynurenic acid, known for its neuroprotective qualities, acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and the alpha7-nicotinic acetylcholine receptor. Conversely, quinolinic acid is recognized for its neurotoxic properties. Modulating this pathway to reduce quinolinic acid levels while increasing kynurenic acid in the brain presents a novel drug target, potentially beneficial for treating neurological disorders. This emphasizes the potential of compounds like Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate in neuroprotection and the treatment of neurological diseases through pathway modulation (E. Vámos et al., 2009).
Quinoxaline Derivatives in Oxidative Stress and Toxicity
Quinoxaline derivatives, including Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate, have been extensively studied for their roles in inducing oxidative stress and their potential toxic effects. Oxidative stress plays a critical role in the toxicity of quinoxaline derivatives, with reactive oxygen species (ROS) generation being a key mechanism. Understanding the balance between the antioxidant properties and the pro-oxidant activities of these compounds can lead to the development of novel therapeutics with minimized toxic effects, highlighting their importance in drug development (Xu Wang et al., 2016).
Biomedical Applications of Quinoxaline-Containing Sulfonamides
Combining the quinoxaline structure with sulfonamide groups has expanded the therapeutic potential of these compounds. Quinoxaline sulfonamide derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects. This synergy between quinoxaline and sulfonamide functionalities underscores the versatility of these compounds in medicinal chemistry, suggesting that modifications to quinoxaline-containing sulfonamides could yield new therapeutic agents for various diseases (Ali Irfan et al., 2021).
Eigenschaften
IUPAC Name |
heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-3-4-5-6-9-16-30-23(29)18(17-24)21-22(28-14-12-27(2)13-15-28)26-20-11-8-7-10-19(20)25-21/h7-8,10-11,18H,3-6,9,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYSBBJUTXQRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

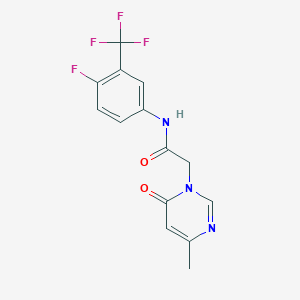
![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)
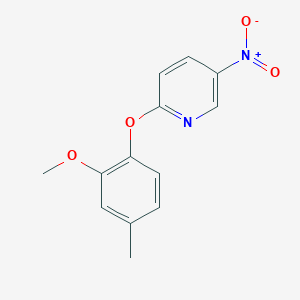
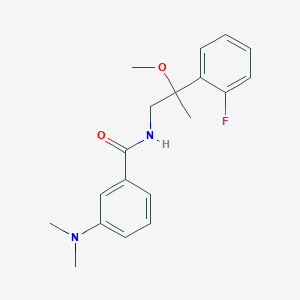

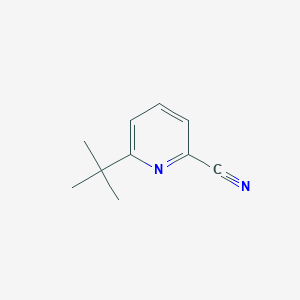
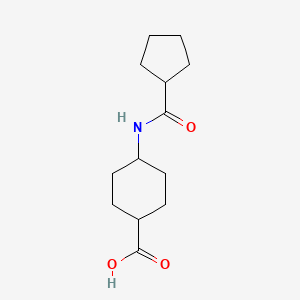
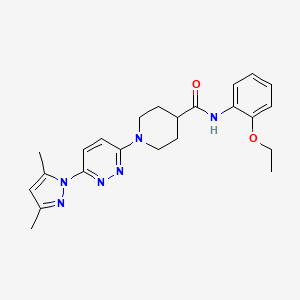


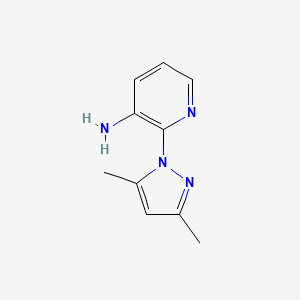
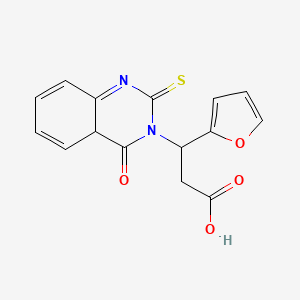
![(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2936486.png)
![N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide](/img/structure/B2936488.png)